molecular formula C6H10ClNO2 B1167199 cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride CAS No. 122022-92-8

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride

Cat. No. B1167199
CAS RN: 122022-92-8
M. Wt: 163.6 g/mol
InChI Key:
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Description

Synthesis Analysis

The asymmetric synthesis of related stereoisomers involves key steps utilizing diester derivatives from conjugate addition and cyclisation protocols. For example, stereoselective access to all stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, a compound closely related to our target molecule, has been achieved through a series of complex reactions involving N-oxidation, Cope elimination, and conjugate addition of homochiral lithium N-benzyl-N- alpha-methylbenzylamide (Urones et al., 2004).

Molecular Structure Analysis

Conformational analysis via DFT calculations and solvent effects examinations has been applied to similar compounds, providing insights into the intrinsic conformational preferences. These studies highlight the significance of the cis and trans configurations in affecting the molecular structure and properties (Casanovas et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving cyclopentene derivatives include various functionalization strategies, such as organocatalytic routes to introduce amino groups, highlighting the compound's versatility in chemical transformations (Fanelli et al., 2019).

Physical Properties Analysis

High-performance liquid chromatography has been used to separate isomers of closely related compounds, demonstrating the importance of physical properties like solubility and stability in different conditions. This analytical technique underscores the compound's distinct physical characteristics and their implications for synthesis and application (Péter & Fülöp, 1995).

Chemical Properties Analysis

The photochemical route has been explored for synthesizing hydroxy derivatives of aminocyclobutane carboxylic acids, showcasing the compound's chemical reactivity under specific conditions and its potential for generating structurally diverse derivatives (Chang et al., 2018).

Scientific Research Applications

  • Inactivation and Inhibition of Gamma-Aminobutyric Acid Aminotransferase : Choi and Silverman (2002) researched analogues of gamma-aminobutyric acid (GABA), including cyclopentene analogues, for their potential as inactivators of GABA-aminotransferase (GABA-AT). These compounds are explored for their relevance in treating epilepsy and drug addiction (Choi & Silverman, 2002).

  • Preparation of Cycloalkane-fused Dihydropyrimidin-4(3H)-one Enantiomers : Szakonyi et al. (1998) investigated the reaction of racemic cis-2-amino-1-cyclopentane-carboxylic acid with other compounds to form homochiral amides. These studies are important for understanding the synthesis of complex organic compounds (Szakonyi et al., 1998).

  • Monitoring of Pyrethroid Metabolites in Human Urine : Arrebola et al. (1999) developed a method involving cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, an analogue of cis-2-Amino-3-cyclopentene-1-carboxylic acid, for detecting pyrethroid metabolites in human urine. This research is significant for understanding human exposure to pyrethroids (Arrebola et al., 1999).

  • Stereochemical Studies and Synthesis of Benzoxazines : Bernáth et al. (1985) conducted stereochemical studies involving analogues of 2-amino-cyclopentene-1-carboxylic acid, providing insights into the preparation and properties of partially saturated benzoxazines. This research contributes to the field of organic synthesis and stereochemistry (Bernáth et al., 1985).

  • High-Performance Liquid Chromatographic Method for Separation of Isomers : Péter & Fülöp (1995) developed a method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids. This research is crucial for analytical chemistry, particularly in the separation and analysis of complex organic isomers (Péter & Fülöp, 1995).

Safety and Hazards

The compound is labeled as harmful (Xn) according to one of the search results . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) of the compound.

Mechanism of Action

Target of Action

It is known to be used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes in the body.

Mode of Action

As a compound used in peptide synthesis

Biochemical Pathways

Given its role in peptide synthesis , it may be involved in protein-related pathways.

Result of Action

As a compound used in peptide synthesis , it may contribute to the formation of specific proteins or peptides, which could have various effects depending on the nature of these molecules.

Biochemical Analysis

Biochemical Properties

cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain amino acid transporters, facilitating its uptake into cells. Additionally, it may interact with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups between amino acids and keto acids .

Cellular Effects

The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in amino acid metabolism and transport, leading to changes in cellular metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors or enzymes, modulating their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, influencing their catalytic activity. Additionally, it can interact with transcription factors, altering gene expression patterns and affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, aminotransferases can catalyze the transfer of amino groups from this compound to keto acids, generating new amino acids and intermediates. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, the distribution of this compound within different cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, this compound may be localized to the mitochondria, influencing mitochondrial function and energy metabolism .

properties

IUPAC Name

2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIAFLWOIUSOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735811
Record name 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122022-92-8
Record name 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride
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